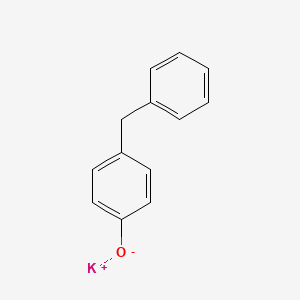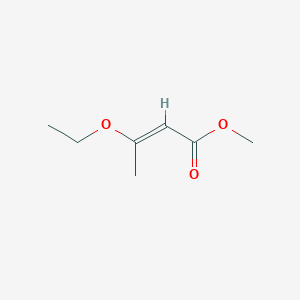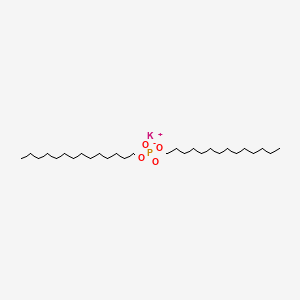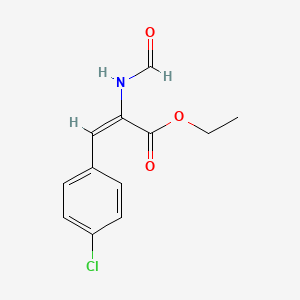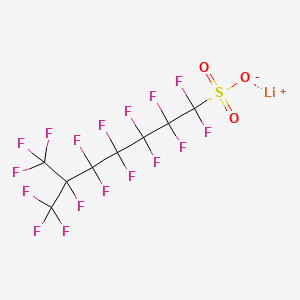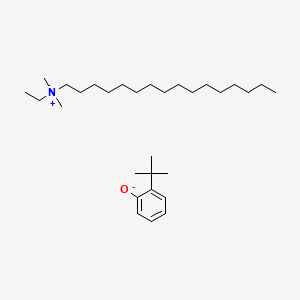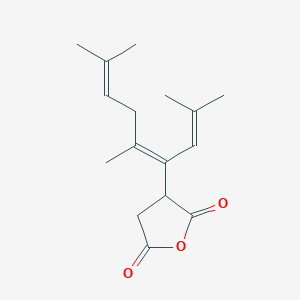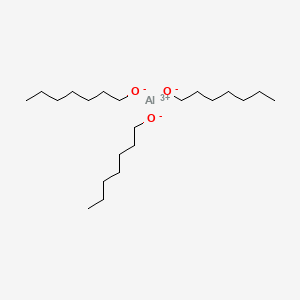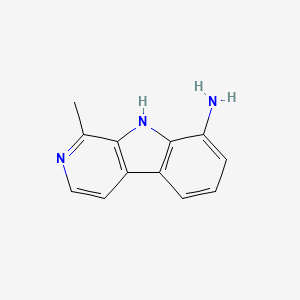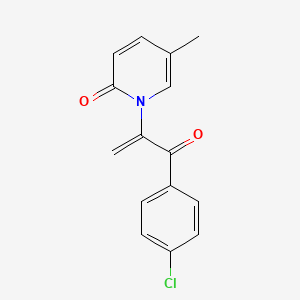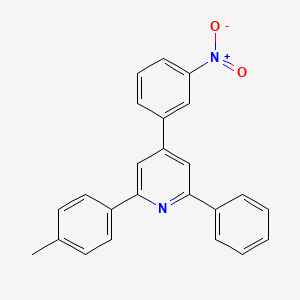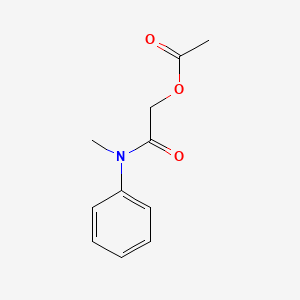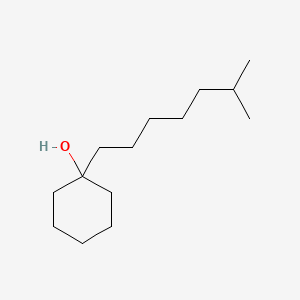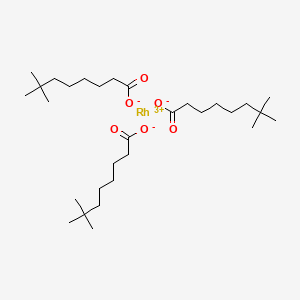
Rhodium(3+) neodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodium(3+) neodecanoate is an organometallic compound that features rhodium in its +3 oxidation state, coordinated with neodecanoate ligands. This compound is known for its applications in catalysis and material science due to its unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rhodium(3+) neodecanoate can be synthesized through various methods, including the reaction of rhodium(III) chloride with neodecanoic acid in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of rhodium trichloride as a precursor. The process includes dissolving rhodium trichloride in an organic solvent, followed by the addition of neodecanoic acid. The mixture is then heated to facilitate the formation of this compound, which is subsequently purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Rhodium(3+) neodecanoate undergoes various types of chemical reactions, including:
Oxidation: Rhodium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using hydrogen or other reducing agents.
Substitution: Ligand exchange reactions where neodecanoate ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as peroxides or oxygen.
Reduction: Hydrogen gas or hydride donors like sodium borohydride.
Substitution: Various ligands such as phosphines or amines under controlled conditions.
Major Products:
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes.
Substitution: New rhodium complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Rhodium(3+) neodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Medicine: Explored for its anticancer properties and ability to interact with DNA and proteins.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Wirkmechanismus
The mechanism by which rhodium(3+) neodecanoate exerts its effects involves its ability to coordinate with various substrates and facilitate chemical transformations. The compound can activate molecular hydrogen, enabling hydrogenation reactions. It also interacts with carbon monoxide and olefins in hydroformylation reactions. The molecular targets include unsaturated hydrocarbons and carbonyl compounds, with pathways involving oxidative addition, migratory insertion, and reductive elimination .
Vergleich Mit ähnlichen Verbindungen
- Rhodium(III) acetate
- Rhodium(III) chloride
- Rhodium(III) nitrate
Comparison: Rhodium(3+) neodecanoate is unique due to its neodecanoate ligands, which provide distinct solubility and reactivity properties compared to other rhodium(III) compounds. For instance, rhodium(III) acetate is commonly used in homogeneous catalysis, while rhodium(III) chloride is often employed in heterogeneous catalysis. Rhodium(III) neodecanoate, on the other hand, offers a balance of solubility and stability, making it suitable for specific catalytic applications .
Eigenschaften
CAS-Nummer |
97392-79-5 |
|---|---|
Molekularformel |
C30H57O6Rh |
Molekulargewicht |
616.7 g/mol |
IUPAC-Name |
7,7-dimethyloctanoate;rhodium(3+) |
InChI |
InChI=1S/3C10H20O2.Rh/c3*1-10(2,3)8-6-4-5-7-9(11)12;/h3*4-8H2,1-3H3,(H,11,12);/q;;;+3/p-3 |
InChI-Schlüssel |
VIPFEZCZKHBPOT-UHFFFAOYSA-K |
Kanonische SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Rh+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


